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Compound of Interest

Compound Name: 7-Aminoquinazolin-4-ol

Cat. No.: B184084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
7-Aminoquinazolin-4-ol, a key heterocyclic scaffold, is a subject of significant interest in

medicinal chemistry due to the broad spectrum of biological activities exhibited by its

derivatives. As a privileged structure, its derivatives have shown promise as potent anticancer,

anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive

elucidation of the structure of 7-Aminoquinazolin-4-ol, including its physicochemical

properties, detailed spectral analysis, and a plausible synthetic route. Furthermore, this guide

explores the potential biological significance of this compound by examining its interaction with

key cellular signaling pathways, offering a foundation for future drug discovery and

development endeavors.

Physicochemical Properties
7-Aminoquinazolin-4-ol is a solid organic compound with the molecular formula C₈H₇N₃O. A

summary of its key physicochemical properties is presented in Table 1.
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Property Value Reference

Molecular Formula C₈H₇N₃O

Molecular Weight 161.16 g/mol

CAS Number 90004-09-4

Appearance Off-white to pale yellow solid

Tautomeric Form

Exists in equilibrium between

the -ol and -one forms, with the

quinazolin-4(3H)-one form

generally predominating in the

solid state.

Structural Elucidation through Spectroscopic
Analysis
The definitive structure of 7-Aminoquinazolin-4-ol is established through a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insights into the carbon-hydrogen framework of the

molecule. While specific experimental spectra for 7-Aminoquinazolin-4-ol are not readily

available in the public domain, a predicted ¹H and ¹³C NMR spectral data interpretation is

provided based on the analysis of closely related quinazolinone derivatives. Spectra are

typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR (Proton NMR) Predicted Data:
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Chemical Shift (δ)
ppm (Predicted)

Multiplicity Integration Assignment

~12.0 br s 1H N3-H (amide proton)

~8.0 s 1H H-2

~7.8 d 1H H-5

~7.0 dd 1H H-6

~6.8 d 1H H-8

~5.5 s 2H -NH₂ (amino protons)

¹³C NMR (Carbon NMR) Predicted Data:

Chemical Shift (δ) ppm (Predicted) Assignment

~165.0 C-4 (C=O)

~152.0 C-8a

~149.0 C-7

~147.0 C-2

~128.0 C-5

~118.0 C-4a

~115.0 C-6

~100.0 C-8

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in 7-
Aminoquinazolin-4-ol. The spectrum, typically acquired using a KBr pellet, would exhibit

characteristic absorption bands.
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Wavenumber (cm⁻¹)
(Predicted)

Intensity Assignment

3400-3200 Strong, Broad
N-H stretching (amine and

amide)

~3100 Medium Aromatic C-H stretching

~1680 Strong C=O stretching (amide I band)

~1620 Strong
N-H bending (amine) and C=C

stretching (aromatic)

~1560 Medium C=N stretching

~1480 Medium Aromatic C=C stretching

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and provides information

about its fragmentation pattern. Under electron ionization (EI), the molecular ion peak ([M]⁺)

would be observed at m/z 161.

m/z (Predicted) Interpretation

161 Molecular ion [M]⁺

144 [M - NH₃]⁺

133 [M - CO]⁺

117 [M - HNCO]⁺

Synthesis of 7-Aminoquinazolin-4-ol
A plausible and commonly employed synthetic route to 7-Aminoquinazolin-4-ol involves a

cyclocondensation reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 2-Amino-4-
nitrobenzoic Acid
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This synthesis involves a two-step process: the formation of the quinazolinone ring followed by

the reduction of the nitro group.

Step 1: Synthesis of 7-Nitroquinazolin-4(3H)-one

In a round-bottom flask, a mixture of 2-amino-4-nitrobenzoic acid (1 equivalent) and an

excess of formamide (10-15 equivalents) is heated at 120-130 °C for 4-6 hours.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid

is triturated with water.

The solid product is collected by vacuum filtration, washed thoroughly with water, and dried

to yield 7-nitroquinazolin-4(3H)-one.

Step 2: Reduction of 7-Nitroquinazolin-4(3H)-one to 7-Aminoquinazolin-4-ol

To a suspension of 7-nitroquinazolin-4(3H)-one (1 equivalent) in ethanol, a reducing agent

such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) is added.

Concentrated hydrochloric acid is added dropwise to the mixture, and the reaction is refluxed

for 2-4 hours.

After completion of the reaction (monitored by TLC), the mixture is cooled and the pH is

adjusted to ~8-9 with a saturated sodium bicarbonate solution.

The resulting precipitate is collected by filtration, washed with water, and dried.

The crude product can be purified by recrystallization from a suitable solvent like ethanol to

afford pure 7-Aminoquinazolin-4-ol.
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Synthesis workflow for 7-Aminoquinazolin-4-ol.

Potential Biological Significance and Signaling
Pathways
Quinazolinone derivatives are known to interact with various cellular signaling pathways,

contributing to their diverse pharmacological effects. While specific studies on 7-
Aminoquinazolin-4-ol are limited, its structural similarity to other bioactive quinazolinones

suggests potential involvement in key pathways implicated in cancer and inflammation.

PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival,

proliferation, and metabolism.[1][2] Aberrant activation of this pathway is a hallmark of many

cancers. Several 4-aminoquinazoline derivatives have been reported to exhibit inhibitory

activity against PI3Kα, leading to the suppression of the PI3K/Akt pathway.[2] It is plausible that

7-Aminoquinazolin-4-ol could serve as a scaffold for the design of novel PI3K inhibitors.
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Potential inhibition of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK)

pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and

survival.[3] Dysregulation of the MAPK/ERK pathway is also frequently observed in cancer.[3]
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Certain heterocyclic compounds are known to modulate this pathway, and further investigation

is warranted to determine if 7-Aminoquinazolin-4-ol or its derivatives can exert similar effects.

NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in the inflammatory

response and cell survival.[4] Chronic activation of NF-κB is associated with various

inflammatory diseases and cancers.[4] The quinazoline scaffold has been explored for its

potential to inhibit NF-κB activation, suggesting a possible avenue for the therapeutic

application of 7-Aminoquinazolin-4-ol derivatives in inflammatory conditions.

Conclusion
7-Aminoquinazolin-4-ol represents a valuable molecular scaffold with significant potential in

drug discovery. This technical guide has provided a detailed elucidation of its structure,

supported by predicted spectroscopic data and a reliable synthetic protocol. The exploration of

its potential interactions with key signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB

highlights promising directions for future research. The development of novel derivatives based

on the 7-Aminoquinazolin-4-ol core may lead to the discovery of potent and selective

therapeutic agents for a range of diseases, particularly cancer and inflammatory disorders.

Further experimental validation of the predicted data and in-depth biological evaluation are

crucial next steps in harnessing the full therapeutic potential of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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